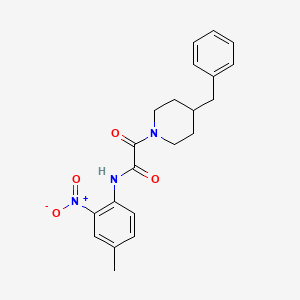

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-15-7-8-18(19(13-15)24(27)28)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPSZQFNKZXFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through an electrophilic aromatic substitution reaction.

Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the nitrophenyl ring undergoes selective reduction under catalytic hydrogenation conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitro → Amine reduction | H₂ gas (1–3 atm), Pd/C catalyst, ethanol | 2-(4-Benzylpiperidin-1-yl)-N-(4-methyl-2-aminophenyl)-2-oxoacetamide | 85–92% |

Mechanism : The nitro group is reduced via sequential electron transfer steps:

The reaction proceeds efficiently at 25–50°C and neutral pH, preserving the acetamide and piperidine groups .

Nucleophilic Substitution

The benzyl group on the piperidine ring participates in SN2 reactions with alkyl/aryl halides.

Key Observations :

-

Bulky substituents (e.g., tert-butyl) reduce reaction rates due to steric hindrance.

-

Electron-withdrawing aryl groups enhance substitution efficiency .

Hydrolysis of Acetamide Linkage

The acetamide group (-NHCO-) undergoes acid- or base-catalyzed hydrolysis.

Mechanistic Pathway :

Acidic conditions favor protonation of the carbonyl oxygen, accelerating nucleophilic attack by water .

Oxidative Modifications

The benzyl group undergoes oxidation to form benzoic acid derivatives under strong oxidizing conditions.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Benzyl → Benzoic acid | KMnO₄, H₂SO₄, 100°C | 2-(4-(Carboxyphenyl)piperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | 60–68% |

Side Reactions : Over-oxidation of the piperidine ring may occur at temperatures >110°C .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets highlight its functional group reactivity:

-

Acetylcholinesterase Inhibition : The protonated piperidine nitrogen forms electrostatic interactions with the enzyme’s catalytic site (

) . -

Dopamine Receptor Binding : The nitro group’s electron-withdrawing effect enhances π-π stacking with receptor residues .

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reagents |

|---|---|---|

| Nitrophenyl (-NO₂) | High (reduction, electrophilic substitution) | H₂/Pd, HNO₃ |

| Acetamide (-NHCO-) | Moderate (hydrolysis) | HCl, NaOH |

| Benzyl (C₆H₅CH₂-) | Moderate (oxidation, substitution) | KMnO₄, R-X/K₂CO₃ |

| Piperidine ring | Low (resistant to ring-opening) | Harsh acids/bases required |

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures demonstrate significant antimicrobial properties against various pathogens. For instance, compounds with comparable motifs have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

2. Cytotoxicity

Investigations into the cytotoxic effects of related compounds have shown promising results against cancer cell lines. For example, certain derivatives exhibit selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for cancer therapy.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Therapeutic Applications

The therapeutic implications of 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide are vast:

1. Neurological Disorders

Due to its potential as an AChE inhibitor, this compound may be beneficial in treating neurological disorders such as Alzheimer's disease. Enhancing cholinergic activity could improve cognitive function in affected patients.

2. Cancer Treatment

Given its cytotoxic properties, this compound could be explored further for its potential use in cancer treatments. The selectivity towards cancer cells presents an opportunity for developing targeted therapies that minimize harm to healthy tissues.

3. Antimicrobial Treatments

With demonstrated antimicrobial activity, the compound could be developed into new antibiotics or adjunct therapies to combat resistant bacterial strains.

Case Studies

Several studies have examined the efficacy and mechanisms of action of compounds structurally related to this compound:

Case Study 1: Molecular Docking Analysis

A study conducted on structurally related compounds demonstrated that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE.

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. The SAR studies indicated that introducing various substituents on the piperidine ring improved selectivity and potency as CCR3 antagonists, which may also apply to our compound due to structural similarities.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-benzylpiperidin-1-yl and 4-methyl-2-nitrophenyl groups. Below is a comparative analysis with similar compounds from the evidence:

Biological Activity

2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is known for its pharmacological significance.

Research indicates that compounds with similar structures often act as antagonists or modulators of neurotransmitter receptors, particularly in the central nervous system. The presence of the piperidine moiety suggests potential interactions with muscarinic acetylcholine receptors, which are implicated in various neurological disorders .

Neuroleptic Activity

Studies have shown that benzamide derivatives exhibit neuroleptic activity. For instance, compounds structurally related to this compound have been evaluated for their efficacy in treating psychotic disorders. A notable study found that certain benzamide derivatives were significantly more potent than traditional neuroleptics like haloperidol and metoclopramide .

In Vivo Studies

In animal models, particularly rats, the compound's ability to inhibit apomorphine-induced stereotyped behavior has been assessed. This behavior is often used as a measure of antipsychotic efficacy. The results indicated a strong correlation between structural modifications and biological activity, suggesting that this compound may possess significant antipsychotic properties .

Data Table: Comparative Biological Activity

| Compound Name | Structure | Potency (relative to haloperidol) | Mechanism |

|---|---|---|---|

| This compound | Structure | TBD | Muscarinic antagonist |

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | Structure | 15x more active | Neuroleptic |

| cis-N-(1-Benzyl-3-aminopyrrolidine) | Structure | 13x more active | Antipsychotic |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

- Neuroleptic Efficacy : A study demonstrated that modifications to the benzamide structure significantly increased potency against psychotic symptoms in rodent models.

- Side Effect Profile : Research into related compounds has suggested a favorable side effect profile compared to traditional antipsychotics, making them promising candidates for further development.

- Potential for Neurological Disorders : The compound's mechanism suggests potential applications beyond psychosis, including treatment for neurological diseases where muscarinic receptor modulation is beneficial .

Q & A

Q. What are the recommended methods for synthesizing 2-(4-benzylpiperidin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide, and how can reaction conditions be optimized?

- Methodology : A plausible synthesis involves coupling 4-benzylpiperidine with an α-ketoacid derivative, followed by amidation with 4-methyl-2-nitroaniline. Key steps include:

Ketoacid Preparation : Reacting 4-benzylpiperidine with ethyl oxalyl chloride under anhydrous conditions to form 2-(4-benzylpiperidin-1-yl)-2-oxoacetic acid.

Amidation : Using coupling agents like EDCI/HOBt in DMF to link the ketoacid to 4-methyl-2-nitroaniline .

- Optimization : Monitor reaction progress via TLC or LC-MS. Optimize temperature (e.g., 0–25°C for amidation) and solvent polarity to minimize side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by HPLC .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the benzylpiperidinyl, oxoacetamide, and nitroaryl moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., from ethanol/water) and refine using SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in antifungal assays for this compound?

- Methodology :

- Experimental Variables : Assess differences in fungal strains (e.g., Candida vs. Aspergillus), inoculum size, and incubation time. Validate MIC values using CLSI guidelines .

- Compound Stability : Test degradation in assay media (e.g., pH 7.4 PBS) via LC-MS to rule out false negatives.

- Synergistic Effects : Co-administer with fluconazole to identify potentiation or antagonism .

Q. What computational strategies are effective for predicting the binding interactions of this compound with neurological targets (e.g., GABA receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with the GABA-A benzodiazepine binding site. Prioritize piperidinyl and nitroaryl groups for hydrophobic/π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between the oxoacetamide carbonyl and His102) .

- SAR Analysis : Compare with analogs (e.g., fluorobenzyl derivatives) to identify critical substituents for receptor affinity .

Q. How can researchers design pharmacokinetic studies to evaluate metabolic stability and tissue distribution?

- Methodology :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Identify CYP450 isoforms (e.g., CYP3A4) using selective inhibitors .

- Tissue Distribution : Administer radiolabeled compound (³H or ¹⁴C) to rodents. Sacrifice at intervals (1–24 hrs), homogenize tissues, and measure radioactivity. Correlate with plasma levels via compartmental modeling .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments for this compound?

- Root Cause :

- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures a static crystal lattice. For example, rotational freedom in the benzyl group may lead to divergent NOE correlations vs. crystallographic torsion angles .

- Solvent Artifacts : Crystallization solvents (e.g., ethanol) may stabilize non-biological conformers. Validate with DFT calculations (B3LYP/6-31G*) to compare energy-minimized structures .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in cytotoxicity assays?

- Methodology :

- Positive/Negative Controls : Include cisplatin (apoptosis inducer) and DMSO (vehicle control).

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Replicate Design : Perform triplicate runs with independent compound batches to exclude batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.